

L-645164 off-target effects in experiments

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Compound of Interest

Compound Name: L-645164

Cat. No.: B1673803

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Disclaimer: Information regarding specific off-target effects of **L-645164** is limited in publicly available scientific literature. This guide provides information on its known on-target mechanism and offers general strategies for identifying and troubleshooting potential off-target effects applicable to small molecule inhibitors of its class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **L-645164**?

A1: **L-645164** is recognized as a potent inhibitor of HMG-CoA reductase.^[1] This enzyme is a critical component in the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, **L-645164** effectively lowers cholesterol levels. Some literature also points to its role as an antagonist for the leukotriene B4 (LTB4) receptor, which is involved in inflammatory responses.^{[2][3][4]}

Q2: What are the known on-target cellular effects of **L-645164**?

A2: As an HMG-CoA reductase inhibitor, **L-645164** has been shown to cause a spectrum of lesions in preclinical studies, some of which are associated with this pharmacological class.^[1] For instance, at high doses, it has been linked to subcapsular lenticular opacities and increased serum alanine aminotransferase activity in dogs.^[1]

Q3: Are there documented off-target effects for **L-645164**?

A3: Specific, peer-reviewed studies detailing the off-target molecular interactions of **L-645164** are not readily available. Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results or toxicity.[5] While not documented for **L-645164**, some leukotriene receptor antagonists have been shown to possess intrinsic agonist activity in human endothelial cells, which could be considered an off-target or unexpected effect.[2]

Q4: How can I control for potential off-target effects in my experiments?

A4: A multi-faceted approach is recommended to identify and control for potential off-target effects:

- **Dose-Response Curve:** Perform a dose-response analysis and compare the potency for the observed phenotype with the potency for on-target engagement. A significant difference may indicate an off-target effect.[5]
- **Use of Structurally Unrelated Inhibitors:** Employ an inhibitor of the same target but with a different chemical structure. If the experimental result is not replicated, it suggests the initial compound may have off-target effects.[6]
- **Rescue Experiments:** Overexpress the intended target in your system. If this does not reverse the observed phenotype, it points towards the involvement of other targets.[5]
- **Target-Minus Control:** Use a cell line that does not express the intended target. If the effect persists, it is likely due to off-target interactions.[6]

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.

Possible Cause	Troubleshooting Steps	Expected Outcome
Off-target effects	1. Perform a dose-response curve for both on-target and the unexpected phenotype. 2. Use a structurally unrelated inhibitor for the same target. 3. Conduct a rescue experiment by overexpressing the intended target.	A significant discrepancy in potency may indicate an off-target effect. ^[5] Failure to replicate the phenotype with a different inhibitor suggests an off-target effect of L-645164. If the phenotype is not rescued, it suggests the involvement of other targets. ^[5]
Experimental artifact	1. Review and optimize the experimental protocol. 2. Ensure all controls are appropriate and included.	Consistent results with proper controls will help validate the observed phenotype.

Issue 2: Compound demonstrates toxicity at concentrations required for target inhibition.

Possible Cause	Troubleshooting Steps	Expected Outcome
On-target toxicity	1. Lower the concentration of L-645164 to the minimum effective dose. 2. Reduce the treatment duration.	A reduction in toxicity while maintaining the desired on-target effect.
Off-target toxicity	1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target.	Identification of interactions with toxicity-related proteins. If toxicity persists in the target-minus cell line, it is likely due to off-target effects. ^[5]

Quantitative Data Summary

The following table summarizes the known on-target effects of **L-645164** based on available literature.

Parameter	Value	Species	Notes	Reference
Toxicity Dosage	50 mg/kg/day	Beagle Dogs	Caused subcapsular lenticular opacities and increased serum alanine aminotransferase .	[1]
Peak Plasma Level at 50 mg/kg	>5 µg/ml	Beagle Dogs	This level is about one order of magnitude greater than pharmacologically equipotent doses of lovastatin and simvastatin.	[1]

Experimental Protocols

Protocol 1: General Method for Identifying Off-Target Effects using Proteomics

This protocol provides a generalized workflow for identifying potential off-target effects of a small molecule inhibitor using mass spectrometry-based proteomics.

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with **L-645164** at a concentration determined to be effective for on-target inhibition and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

- Cell Lysis and Protein Extraction:
 - Harvest cells by scraping and wash with ice-cold PBS.
 - Lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- Protein Digestion:
 - Take an equal amount of protein from each sample (e.g., 100 µg).
 - Perform an in-solution digestion with trypsin overnight at 37°C.
- Mass Spectrometry Analysis:
 - Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use appropriate software to identify and quantify proteins.
 - Compare protein abundance between the **L-645164**-treated and vehicle control groups to identify proteins with significantly altered levels, which may represent off-targets.

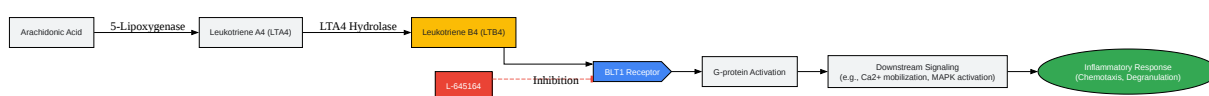
Protocol 2: Neutrophil Chemotaxis Assay (General)

This protocol outlines a general procedure to assess the on-target effect of **L-645164** on leukotriene B4-induced neutrophil migration.

- Neutrophil Isolation:
 - Isolate neutrophils from fresh human blood using density gradient centrifugation.
- Chemotaxis Assay Setup:
 - Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

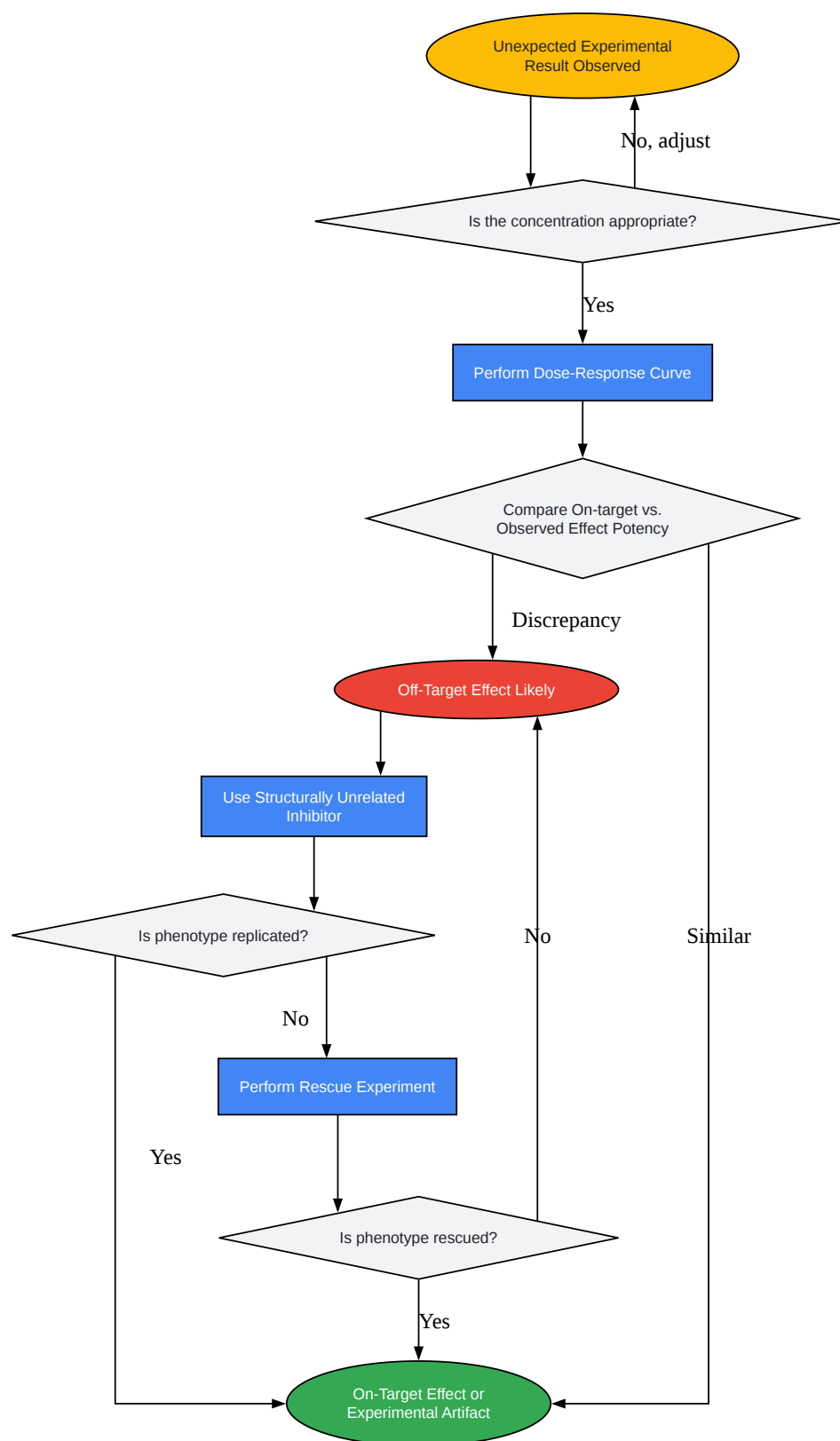
- Add a chemoattractant solution containing LTB₄ to the lower wells.
- In the upper wells, add the isolated neutrophils pre-incubated with either **L-645164** at various concentrations or a vehicle control.
- Incubation:
 - Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
- Quantification of Migration:
 - After incubation, remove the membrane and stain the migrated cells on the lower side.
 - Count the number of migrated cells in several high-power fields under a microscope.
- Data Analysis:
 - Compare the number of migrated cells in the **L-645164**-treated groups to the vehicle control to determine the inhibitory effect of the compound on LTB₄-induced chemotaxis.

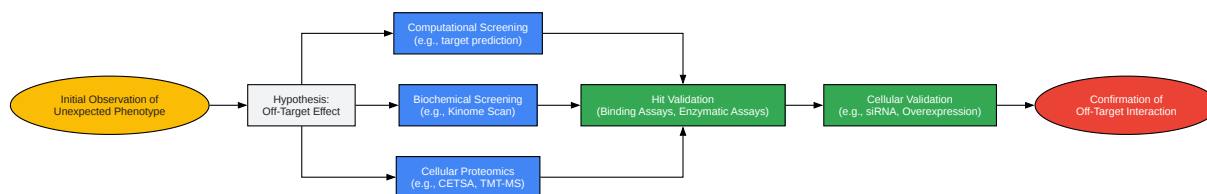
Visualizations



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Caption: LTB₄ signaling pathway and the inhibitory action of **L-645164**.





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